molecular formula C6H10ClN3S B2440117 (3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride CAS No. 2567496-13-1

(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride

Cat. No.: B2440117
CAS No.: 2567496-13-1
M. Wt: 191.68
InChI Key: IJFYLCMFHVRKEK-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H9N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Properties

IUPAC Name

(3-cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYLCMFHVRKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
  • (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine

Uniqueness

(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.

Biological Activity

(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride is a heterocyclic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C6H9N3S·HCl, and it is derived from thiadiazole, a class of compounds known for various pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activity. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values for related thiadiazole compounds against Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that this compound could be effective against resistant bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, there is growing interest in the anticancer potential of thiadiazole derivatives. The mechanism of action often involves the inhibition of specific enzymes or interference with cell signaling pathways critical for cancer cell proliferation. For example, studies have indicated that certain thiadiazole compounds can induce apoptosis in cancer cell lines by activating both extrinsic and intrinsic signaling pathways .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.
  • Cell Signaling Interference : It could disrupt signaling pathways that promote cell survival and proliferation.

The specific targets and pathways are still under investigation but are crucial for understanding its full therapeutic potential.

Research Case Studies

Several studies have documented the biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of thiadiazole derivatives against tobacco mosaic virus (TMV), showing significant curative and protective rates compared to standard treatments .
  • Anticancer Potential : Research focusing on the anticancer properties of thiadiazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting their utility as lead compounds in drug development .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles have revealed that specific substitutions on the thiadiazole ring significantly enhance biological activity, indicating that modifications to this compound could yield even more potent derivatives .

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